molecular formula C11H11BrN2O3 B1522784 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid CAS No. 1305324-53-1

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

Cat. No. B1522784
CAS RN: 1305324-53-1
M. Wt: 299.12 g/mol
InChI Key: FVLPJXWLIMBZRO-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid (4-Bromo-2-TBOCP) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound that contains a bromo group and a carboxylic acid group, both of which are important functional groups in organic chemistry. 4-Bromo-2-TBOCP is known to be a useful reagent in the synthesis of various compounds and has been used in the development of various drugs and pharmaceuticals.

Scientific Research Applications

Regioselective Metalation and Formation of Derivatives

One study detailed the regioselective metalation of 2-diethylaminooxazolo[4, 5-b]pyridine with tert-butyllithium, emphasizing the ortho-directing function of the fused 2-dialkylaminooxazolo group in the bicyclic system. This process facilitates the creation of 7-substituted derivatives through reaction with various electrophiles, showcasing a pathway for the synthesis of functionalized compounds (Lever, Werblood, & Russell, 1993).

Synthesis of 2-Oxazolone-4-Carboxylates

Another research focused on the synthesis of 2-oxazolone-4-carboxylates from 3-nosyloxy- and 3-bromo-2-ketoesters. This study introduces methods yielding these heterocycles in good yields, which are precursors for further chemical transformations, including N-acylation, reduction to alcohols, and saponification coupled with amino acids, highlighting the versatility of oxazolone derivatives in organic synthesis (Okonya, Hoffman, & Johnson, 2002).

Intermolecular Ene-Type Reaction

Research by Mosey et al. (2008) explores the synthesis of tert-alkyl amino hydroxy carboxylic esters via an oxazolone-mediated ene-type reaction. This method provides access to biologically relevant structures, underscoring the importance of oxazolones in synthesizing complex organic molecules (Mosey, Fisk, Friebe, & Tepe, 2008).

Synthesis of Functionalized Oxazolones

The study by Istrate et al. (2008) discusses a sequence of Cu(II)- and Au(I)-catalyzed transformations leading to the synthesis of diversely 1,5-disubstituted oxazolones. This sequence demonstrates the mild conditions employed for the efficient and rapid synthesis of these compounds, highlighting the utility of catalytic processes in generating oxazolone derivatives with potential applications in various fields (Istrate, Buzas, Jurberg, Odabachian, & Gagosz, 2008).

properties

IUPAC Name

4-bromo-2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-11(2,3)10-14-6-7(17-10)5(9(15)16)4-13-8(6)12/h4H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPJXWLIMBZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CN=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149338
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

CAS RN

1305324-53-1
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine-7-carboxylic acid, 4-bromo-2-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 2
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 3
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 4
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 5
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Reactant of Route 6
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid

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